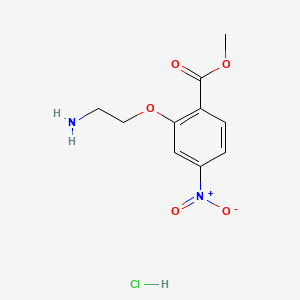
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethoxy group and a nitro group attached to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with 4-nitrobenzoic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, in the presence of a suitable base and solvent.
Major Products Formed
Reduction: The reduction of the nitro group yields Methyl 2-(2-aminoethoxy)-4-amino-benzoate.
Substitution: Depending on the nucleophile used, various substituted benzoate derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-aminoethoxy)-4-amino-benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(2-hydroxyethoxy)-4-nitro-benzoate: Similar structure but with a hydroxyethoxy group instead of an aminoethoxy group.
Uniqueness
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride is unique due to the presence of both the aminoethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H13ClN2O5 |
|---|---|
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
methyl 2-(2-aminoethoxy)-4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c1-16-10(13)8-3-2-7(12(14)15)6-9(8)17-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H |
InChI-Schlüssel |
LILSRQBHPRYOFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
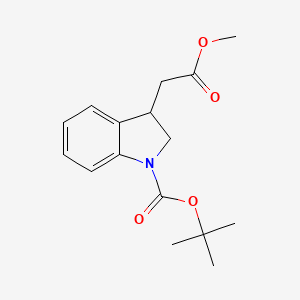

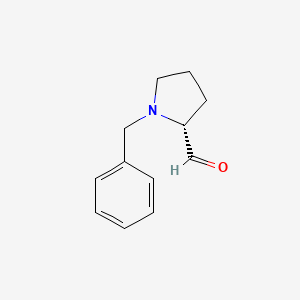


![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)
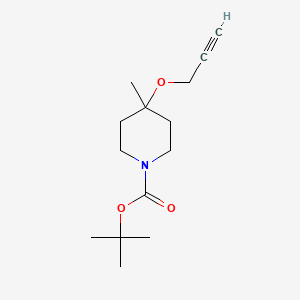
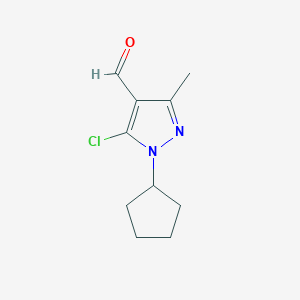
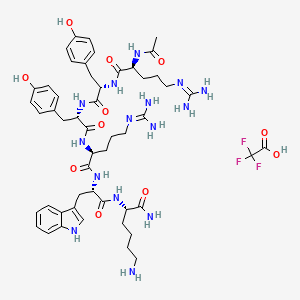
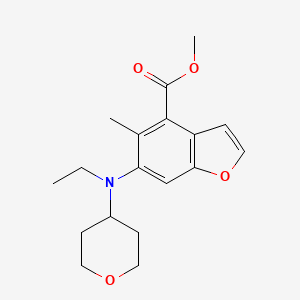
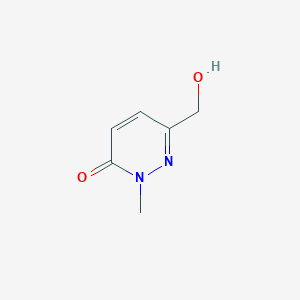
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)

